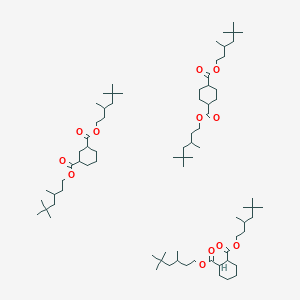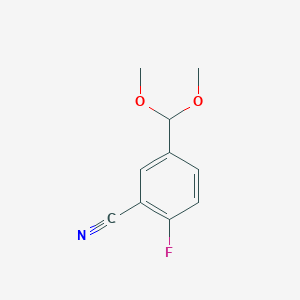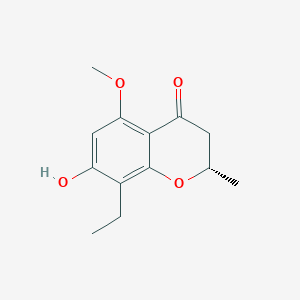
(2S)-8-Ethyl-7-hydroxy-5-methoxy-2-methyl-2,3-dihydrochromen-4-one
Vue d'ensemble
Description
(2S)-8-Ethyl-7-hydroxy-5-methoxy-2-methyl-2,3-dihydrochromen-4-one, also known as EHMC, is a naturally occurring compound found in various plants and fungi. It is a member of the chromen-4-one family, which is known for its anti-inflammatory, antioxidant, and anticancer properties. EHMC is an important compound in the field of synthetic organic chemistry due to its wide range of applications. It is used in the synthesis of various molecules, including drugs and natural products. EHMC has also been studied for its potential use in the treatment of various diseases, such as cancer, metabolic disorders, and inflammation.
Applications De Recherche Scientifique
Synthesis of Complex Molecules
(2S)-8-Ethyl-7-hydroxy-5-methoxy-2-methyl-2,3-dihydrochromen-4-one and its derivatives have been implicated in the synthesis of cyclic hydroxamic acids and lactams with intricate molecular structures. These compounds are crucial in the generation of cyclic hydroxamic acids like DIBOA and DIMBOA, which occur naturally in Gramineae and showcase potential antimicrobial properties (Hartenstein & Sicker, 1993).
Isolation from Natural Sources
Enantiomeric neolignans, structurally similar to (2S)-8-Ethyl-7-hydroxy-5-methoxy-2-methyl-2,3-dihydrochromen-4-one, have been isolated from natural sources such as Lobelia Chinensis. These compounds are essential for understanding the diverse biological activities presented by natural products and their potential therapeutic applications (Chen et al., 2010).
Applications in Organic Chemistry
The compound and its related structures are pivotal in the synthesis of various organic molecules. For instance, it's involved in the formation of 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones, indicating its versatility in organic synthesis and potential applications in creating complex organic compounds (Shandala, Ayoub, & Mohammad, 1984).
Pharmaceutical Research
Derivatives of (2S)-8-Ethyl-7-hydroxy-5-methoxy-2-methyl-2,3-dihydrochromen-4-one have demonstrated significant antiproliferative activity against specific cancer cell lines, such as the CaCo-2 human epithelial colorectal adenocarcinoma cell line. This highlights the potential of these compounds in the development of new anticancer therapies (Tóth et al., 2019).
Antimicrobial Properties
Compounds structurally related to (2S)-8-Ethyl-7-hydroxy-5-methoxy-2-methyl-2,3-dihydrochromen-4-one have been identified in the culture broth of the aquatic fungus Delitschia corticola. These compounds exhibit significant antimicrobial activities, suggesting their potential application in developing new antimicrobial agents (Sun et al., 2011).
Quantum Descriptors and Adsorption Activity
The compound's derivatives have been studied for their conformational analysis, quantum descriptors, and adsorption activity on graphene. These studies provide insights into the compound's potential applications in materials science, specifically in enhancing surface-enhanced Raman spectroscopy (SERS) activity and understanding drug interactions with graphene sheets (Kumar et al., 2020).
Propriétés
IUPAC Name |
(2S)-8-ethyl-7-hydroxy-5-methoxy-2-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-8-9(14)6-11(16-3)12-10(15)5-7(2)17-13(8)12/h6-7,14H,4-5H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIMOIWHAHUBPJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=C(C=C1O)OC)C(=O)C[C@@H](O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133554318 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B1436077.png)
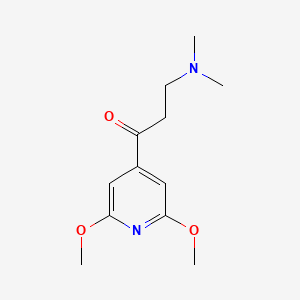
![5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B1436079.png)
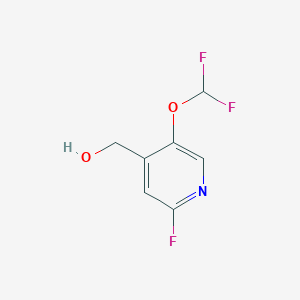
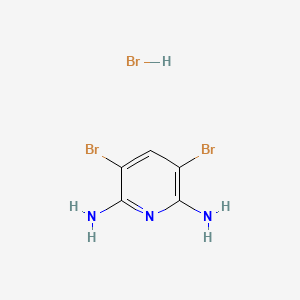
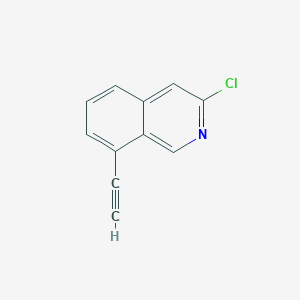

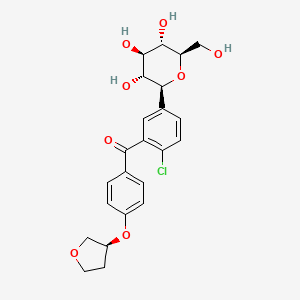
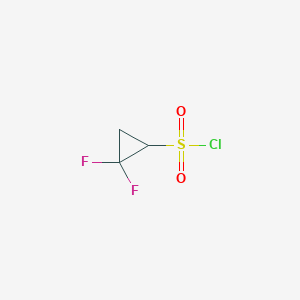
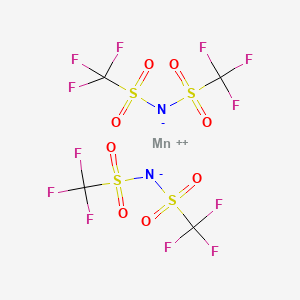
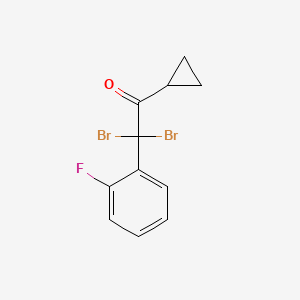
![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
